Cas no 2229103-70-0 (2-(3,3-dimethylcyclohexyl)azetidine)
2-(3,3-dimethylcyclohexyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 2-(3,3-dimethylcyclohexyl)azetidine
- EN300-1727513
- 2229103-70-0
-
- Inchi: 1S/C11H21N/c1-11(2)6-3-4-9(8-11)10-5-7-12-10/h9-10,12H,3-8H2,1-2H3
- InChI Key: OTGHTORBEZXUHD-UHFFFAOYSA-N
- SMILES: N1CCC1C1CCCC(C)(C)C1
Computed Properties
- Exact Mass: 167.167399674g/mol
- Monoisotopic Mass: 167.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12Ų
2-(3,3-dimethylcyclohexyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727513-0.05g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 0.05g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1727513-0.1g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 0.1g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1727513-0.25g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 0.25g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1727513-0.5g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 0.5g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1727513-1.0g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 1g |
$1643.0 | 2023-06-04 | ||
| Enamine | EN300-1727513-2.5g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 2.5g |
$3220.0 | 2023-09-20 | ||
| Enamine | EN300-1727513-5.0g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 5g |
$4764.0 | 2023-06-04 | ||
| Enamine | EN300-1727513-10.0g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 10g |
$7065.0 | 2023-06-04 | ||
| Enamine | EN300-1727513-1g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 1g |
$1643.0 | 2023-09-20 | ||
| Enamine | EN300-1727513-5g |
2-(3,3-dimethylcyclohexyl)azetidine |
2229103-70-0 | 5g |
$4764.0 | 2023-09-20 |
2-(3,3-dimethylcyclohexyl)azetidine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-(3,3-dimethylcyclohexyl)azetidine
Professional Introduction to Compound with CAS No. 2229103-70-0 and Product Name: 2-(3,3-dimethylcyclohexyl)azetidine
The compound with the CAS number 2229103-70-0 and the product name 2-(3,3-dimethylcyclohexyl)azetidine represents a significant advancement in the field of pharmaceutical chemistry. This azetidine derivative, characterized by its unique structural motif, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a bulky 3,3-dimethylcyclohexyl substituent at the nitrogen atom of the azetidine ring introduces a conformational constraint that can influence both its reactivity and its biological activity.
Recent studies have highlighted the importance of azetidine derivatives in the design of novel therapeutic agents. Azetidine, a five-membered heterocyclic compound, is known for its ability to mimic more complex cyclic structures, such as piperidine and pyrrolidine, which are prevalent in biologically active molecules. The introduction of substituents like 2-(3,3-dimethylcyclohexyl)azetidine into drug candidates can lead to enhanced binding affinity and selectivity towards target enzymes or receptors. This is particularly relevant in the development of small-molecule inhibitors for diseases such as cancer, inflammation, and neurodegenerative disorders.
The 3,3-dimethylcyclohexyl group in 2-(3,3-dimethylcyclohexyl)azetidine plays a crucial role in determining the compound's pharmacokinetic properties. The steric bulk provided by this substituent can prevent rapid metabolism by cytochrome P450 enzymes, thereby increasing the compound's bioavailability. Additionally, the rigid conformation imposed by the cycloalkyl group can improve interactions with protein targets, leading to more potent and selective inhibition. These features make 2-(3,3-dimethylcyclohexyl)azetidine a promising candidate for further exploration in drug discovery.
In recent years, computational chemistry has played an increasingly important role in the design and optimization of heterocyclic compounds like azetidines. Advanced molecular modeling techniques have enabled researchers to predict the binding modes of these compounds to biological targets with high accuracy. For instance, studies using molecular dynamics simulations have shown that the 2-(3,3-dimethylcyclohexyl)azetidine scaffold can adopt multiple conformations that are well-suited for binding to enzymes such as kinases and proteases. These insights have guided the synthesis of analogs with improved pharmacological properties.
One particularly exciting application of azetidine derivatives is in the development of antiviral agents. The ability of azetidines to mimic more complex cyclic structures makes them valuable scaffolds for designing inhibitors of viral proteases and polymerases. For example, modifications to the nitrogen atom of azetidine have been shown to enhance interactions with viral protease active sites, leading to more effective inhibition. The work on 2-(3,3-dimethylcyclohexyl)azetidine falls within this broader context and may contribute to the development of novel antiviral therapies.
The synthesis of 2-(3,3-dimethylcyclohexyl)azetidine involves several key steps that highlight its complexity as a chemical entity. The introduction of the 3,3-dimethylcyclohexyl group requires careful consideration of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct this motif efficiently using transition metal-catalyzed reactions or other innovative approaches. These synthetic strategies are crucial for producing enough material for biological testing while maintaining structural integrity.
Once synthesized, 2-(3,3-dimethylcyclohexyl)azetidine undergoes rigorous characterization using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These methods provide detailed information about its molecular structure and purity, which are essential for understanding its behavior in biological systems. Additionally, computational studies help predict possible degradation pathways or metabolic interactions that could affect its efficacy as a drug candidate.
The potential applications of 2-(3,3-dimethylcyclohexyl)azetidine extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science and agrochemicals due to its unique structural features. For instance, derivatives of azetidine have been investigated as monomers for polymers with specific mechanical or thermal properties. Similarly, they show promise as intermediates in synthesizing novel pesticides that are more effective against resistant pests while being environmentally friendly.
As our understanding of biological systems continues to grow, so does the demand for innovative chemical tools like 2-(3,3-dimethylcyclohexyl)azetidine. The ability to design molecules with precise structural features allows researchers to fine-tune their interactions with biological targets at an atomic level. This level of control is essential for developing drugs that are not only effective but also safe and well-tolerated by patients.
In conclusion,2-(3, 3- dimethylcyclohexyl) azetid ine represents a significant advancement in pharmaceutical chemistry with numerous potential applications across various therapeutic areas。 Its unique structural features make it a valuable scaffold for designing novel drug candidates, while advances in synthetic methodologies have made it more accessible than ever before。 As research continues, we can expect even more exciting developments from this class of compounds, further solidifying their importance in modern medicine。
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